(4-benzylpiperazin-1-yl)(3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)methanone
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Overview
Description
The compound (4-benzylpiperazin-1-yl)(3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)methanone is a complex organic molecule that features a combination of several functional groups, including a piperazine ring, a thiazole ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzylpiperazin-1-yl)(3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)methanone typically involves multiple steps, each requiring specific reagents and conditions. A general synthetic route might include:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-fluoroacetophenone with thiourea under acidic conditions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting the thiazole derivative with hydrazine hydrate.
Formation of the Piperazine Derivative: The piperazine ring can be synthesized by reacting benzyl chloride with piperazine.
Coupling Reactions: The final step involves coupling the piperazine derivative with the pyrazole-thiazole intermediate using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(4-benzylpiperazin-1-yl)(3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(4-benzylpiperazin-1-yl)(3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)methanone: has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Biological Research: Study of its effects on cellular pathways and its potential as a tool for probing biological systems.
Pharmacology: Investigation of its pharmacokinetics and pharmacodynamics in animal models.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4-benzylpiperazin-1-yl)(3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
(4-benzylpiperazin-1-yl)(3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)methanone: can be compared with similar compounds, such as:
- (4-benzylpiperazin-1-yl)(3-(2-phenyl-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)methanone
- (4-benzylpiperazin-1-yl)(3-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)methanone
- (4-benzylpiperazin-1-yl)(3-(2-(4-methylphenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)methanone
These compounds share similar structural features but differ in the substituents on the thiazole ring
Conclusion
This compound: is a complex and versatile compound with potential applications in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for medicinal chemistry, biological research, and industrial applications. Further studies are needed to fully understand its mechanism of action and to explore its potential in different contexts.
Properties
Molecular Formula |
C25H24FN5OS |
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Molecular Weight |
461.6 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazol-3-yl]methanone |
InChI |
InChI=1S/C25H24FN5OS/c1-17-23(33-24(27-17)19-7-9-20(26)10-8-19)21-15-22(29-28-21)25(32)31-13-11-30(12-14-31)16-18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3,(H,28,29) |
InChI Key |
PKHKEJQCHMOMOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=CC(=NN3)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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